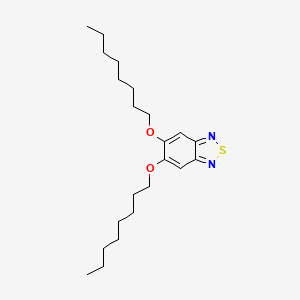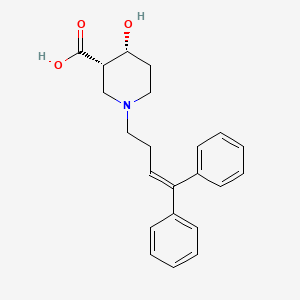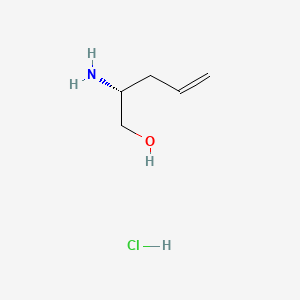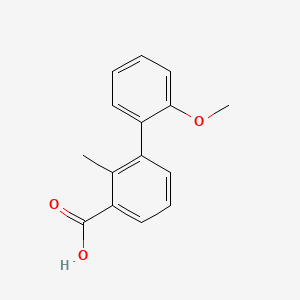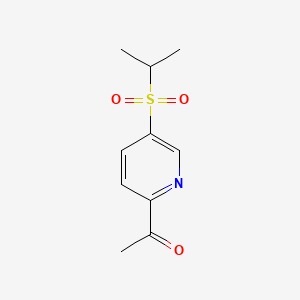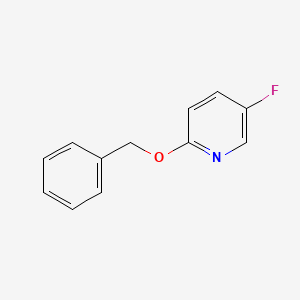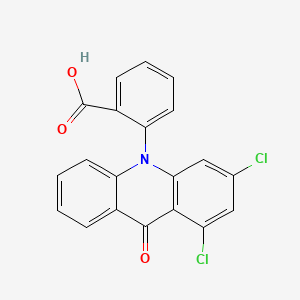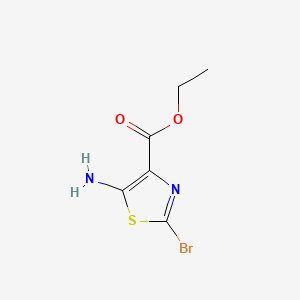
5-Amino-2-bromothiazole-4-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent . It appears as a pale-yellow to yellow-brown to red solid . It is used for the preparation of anticonvulsants .
Synthesis Analysis
The synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The process involves the use of petroleum ether and ethyl acetate .Molecular Structure Analysis
The molecular formula of Ethyl 5-amino-2-bromothiazole-4-carboxylate is C6H7BrN2O2S . The 2-aminothiazole ring and the ethyl carboxylate group are almost planar . All geometric parameters are in excellent agreement with those found for the 4-phenyl analogues .Chemical Reactions Analysis
The chemical reactions of Ethyl 5-amino-2-bromothiazole-4-carboxylate are complex and involve several steps. The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms contributes to the creation of a film layer on copper’s surface by adsorption .Physical and Chemical Properties Analysis
Ethyl 5-amino-2-bromothiazole-4-carboxylate has a molecular weight of 251.1 . It has a density of 1.654, a melting point of 75-79 ºC, a boiling point of 289 ºC, and a refractive index of 1.57 .Applications De Recherche Scientifique
Cristallographie
Le composé a été étudié dans le domaine de la cristallographie . La structure cristalline du 2-amino-5-bromothiazole-4-carboxylate d’éthyle a été déterminée, fournissant des informations précieuses sur sa géométrie moléculaire et ses interactions intermoléculaires .
Réactif biochimique
Le 2-bromothiazole-5-carboxylate d’éthyle est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche liée aux sciences de la vie . Il peut être utilisé dans divers essais et expériences biochimiques.
Inhibition de la corrosion
Ce composé a été utilisé comme inhibiteur de corrosion . Il contribue à la création d’une couche de film sur la surface du cuivre par adsorption. Cela agit comme un inhibiteur à la surface du métal, ce qui empêche ou réduit la corrosion .
Applications thérapeutiques
Plusieurs revues et articles ont mis en évidence les applications des 2-aminothiazoles (une classe de composés à laquelle appartient le 5-amino-2-bromothiazole-4-carboxylate d’éthyle) dans le traitement d’une gamme diversifiée de maladies . Ceux-ci comprennent :
Maladie d’Alzheimer : Les 2-aminothiazoles ont été étudiés pour leur potentiel dans le traitement de la maladie d’Alzheimer .
Douleur chronique : Ces composés ont également été explorés pour leur rôle dans la gestion de la douleur chronique .
Cancer : Des recherches ont été menées sur l’utilisation des 2-aminothiazoles dans le traitement du cancer .
Maladie de Huntington : Il existe un intérêt pour le potentiel de ces composés pour le traitement de la maladie de Huntington
Safety and Hazards
Orientations Futures
Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent used for the preparation of anticonvulsants . Future research may explore its potential applications in the treatment of other diseases.
Relevant Papers Several papers have been published on Ethyl 5-amino-2-bromothiazole-4-carboxylate. One paper discusses the crystal structure of the compound . Another paper discusses the use of the compound as an inhibitor on the surface of metal . These papers provide valuable insights into the properties and potential applications of Ethyl 5-amino-2-bromothiazole-4-carboxylate.
Mécanisme D'action
Target of Action
It is known that the compound contains a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms , which may interact with various biological targets.
Mode of Action
Ethyl 5-amino-2-bromothiazole-4-carboxylate contributes to the creation of a film layer on the surface of metals by adsorption . This action serves as an inhibitor on the metal surface, preventing or reducing corrosion .
Result of Action
The molecular and cellular effects of Ethyl 5-amino-2-bromothiazole-4-carboxylate’s action primarily involve the prevention or reduction of corrosion on metal surfaces . The compound achieves this by forming a protective film layer on the metal surface .
Action Environment
The efficiency of Ethyl 5-amino-2-bromothiazole-4-carboxylate as a corrosion inhibitor decreases as the temperature increases, particularly at 50 and 60 °C . This suggests that environmental factors such as temperature can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJIGUQUMOZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



